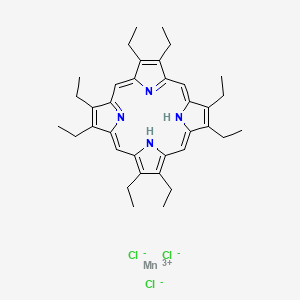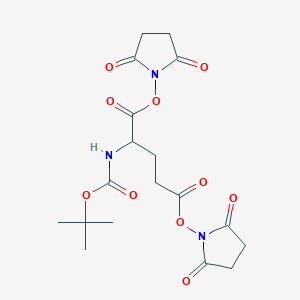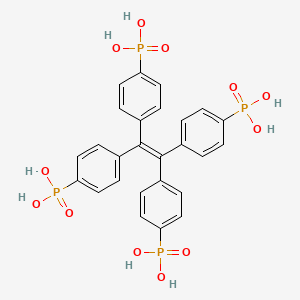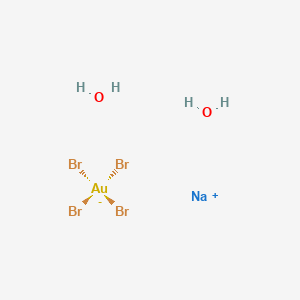![molecular formula C15H24Cl2N2O B12499637 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B12499637.png)
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound with a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. It is often used as a building block in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic conditions to form the spirocyclic core. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which also helps in forming the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-1-oxa-4,8-diazaspiro[5.5]undecane
- 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride
- Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride
Uniqueness
4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable salts and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C15H24Cl2N2O |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-2-4-14(5-3-1)12-17-10-11-18-15(13-17)6-8-16-9-7-15;;/h1-5,16H,6-13H2;2*1H |
Clé InChI |
OIMLIFFNCGFHEY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC12CN(CCO2)CC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-carbamimidamido-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid hydrochloride](/img/structure/B12499569.png)

![Propyl 5-{[(4-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12499582.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12499583.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)


![N-(4-{[2-(4-tert-butylcyclohexylidene)hydrazinyl]carbonyl}phenyl)-N-(2-chlorobenzyl)methanesulfonamide](/img/structure/B12499612.png)
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)



![2-[(2-Methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12499649.png)
